molecular formula C34H46N4O10S2 B1144869 N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester CAS No. 32381-30-9

N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester

Cat. No.: B1144869
CAS No.: 32381-30-9
M. Wt: 734.9 g/mol
InChI Key: XWPSZYXJKVIUMV-UIOOFZCWSA-N
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Description

N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C34H46N4O10S2 and its molecular weight is 734.9 g/mol. The purity is usually 95%.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester involves the protection of the carboxylic acid groups of L-cysteine, followed by coupling with glycine and subsequent deprotection. The resulting dipeptide is then coupled with dibenzyl N,N'-di-tert-butyl ester to form the final compound.", "Starting Materials": [ "L-cysteine", "glycine", "dibenzyl N,N'-di-tert-butyl ester", "N,N'-diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)", "diisopropylethylamine (DIPEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "triethylamine (TEA)", "acetic anhydride", "trifluoroacetic acid (TFA)" ], "Reaction": [ "Protection of L-cysteine carboxylic acid groups with acetic anhydride and TEA in DCM", "Coupling of protected L-cysteine with glycine using DIC and NHS in DMF", "Deprotection of L-cysteine carboxylic acid groups with TFA in DCM", "Coupling of dipeptide with dibenzyl N,N'-di-tert-butyl ester using DIC and DIPEA in DMF" ] }

CAS No.

32381-30-9

Molecular Formula

C34H46N4O10S2

Molecular Weight

734.9 g/mol

IUPAC Name

benzyl 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]disulfanyl]propanoyl]amino]acetate

InChI

InChI=1S/C34H46N4O10S2/c1-33(2,3)47-31(43)37-25(29(41)35-17-27(39)45-19-23-13-9-7-10-14-23)21-49-50-22-26(38-32(44)48-34(4,5)6)30(42)36-18-28(40)46-20-24-15-11-8-12-16-24/h7-16,25-26H,17-22H2,1-6H3,(H,35,41)(H,36,42)(H,37,43)(H,38,44)/t25-,26-/m0/s1

InChI Key

XWPSZYXJKVIUMV-UIOOFZCWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSCC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OCC2=CC=CC=C2

Synonyms

N-[(1,1-dimethylethoxy)carbonyl]-L-cysteinyl-glycine Phenylmethyl Ester Bimol. (1→1’)-disulfide

Origin of Product

United States

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